Limited Bioactivity Evidence for the Target Compound: A Class-Level Contextualization
IMPORTANT DISCLOSURE: After exhaustive searches of PubChem, ChEMBL, BindingDB, PubMed, Google Patents, and major commercial vendor catalogs (excluding benchchems, molecule, evitachem, and vulcanchem per exclusion rules), no primary research paper, patent, or authoritative database entry providing quantitative biological activity data (IC50, Ki, EC50, cellular GI50, in vivo PK parameters, or selectivity profiling data) was identified for the exact compound 2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894044-47-4). The closest structural analog with publicly available quantitative data is N-[2-(2-methoxyphenyl)ethyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide (BDBM47795), which showed an EC50 >30,000 nM in an RGS-protein interaction HTS assay—indicating negligible modulation of RGS targets at concentrations ≤30 μM [1]. This analog, however, differs at both the 6-position (pyridin-3-yl vs. 2-methoxyphenyl) and the amide terminus. The target compound's triazolo[4,3-b]pyridazine core with 3-thioacetamide substitution is a recognized pharmacophore within the c-Met/Pim-1 kinase inhibitor class, as demonstrated by dual inhibitor compound 4g (c-Met IC50 = 0.163 ± 0.01 μM; Pim-1 IC50 = 0.283 ± 0.01 μM) [2] and by Pim-1-selective inhibitors from the 3-aryl-6-amino-triazolo[4,3-b]pyridazine series [3]. Consequently, the following evidence items are constructed as class-level inferences or cross-study comparables, and the absence of direct comparative data for CAS 894044-47-4 must be explicitly acknowledged. Procurement decisions should be made with the understanding that the compound's specific potency, selectivity, and ADMET properties are uncharacterized and cannot be assumed to mimic those of better-characterized class members.
| Evidence Dimension | Availability of quantitative bioactivity evidence |
|---|---|
| Target Compound Data | No quantitative bioactivity data (IC50, Ki, EC50, GI50, in vivo) found in primary literature, patents, or authoritative databases |
| Comparator Or Baseline | Structurally proximate triazolopyridazines have extensive quantitative data: dual c-Met/Pim-1 inhibitor 4g (c-Met IC50 = 0.163 μM; Pim-1 IC50 = 0.283 μM); Pim-1-selective compound 29 (Ki not disclosed but potent/selective per SAR series); MET inhibitor SAR125844 (IC50 = 4.2 nM) |
| Quantified Difference | Cannot be calculated (insufficient data for target compound) |
| Conditions | Comprehensive database and literature search conducted 2026-04-29; excluded sources: benchchems, molecule, evitachem, vulcanchem |
Why This Matters
The absence of published quantitative data means the compound's differentiation cannot be empirically verified; procurement must be based on the structural rationale alone, and users should budget for full in-house characterization.
- [1] BindingDB BDBM47795. N-[2-(2-methoxyphenyl)ethyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide: EC50 >3.00E+4 nM in RGS-family protein interaction HTS assay. View Source
- [2] Mahmoud, M.E. et al. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024, 14, 30346-30363. View Source
- [3] Grey, R. et al. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorg. Med. Chem. Lett. 2009, 19, 3019-3022. View Source
